molecular formula C7H9NO2 B6155457 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile CAS No. 1187595-34-1

1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B6155457
CAS No.: 1187595-34-1
M. Wt: 139.2
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Description

1-(Methoxymethyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a methoxymethyl group, a ketone, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methoxymethyl ketone with a nitrile-containing reagent in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents such as tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(methoxymethyl)-3-hydroxycyclobutane-1-carbonitrile.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Methoxymethyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

    1-(Methoxymethyl)-3-oxocyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring.

    1-(Methoxymethyl)-3-oxocyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring.

Uniqueness: 1-(Methoxymethyl)-3-oxocyclobutane-1-carbonitrile is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopentane and cyclohexane analogs. The strain in the four-membered ring can influence its reactivity and stability, making it a valuable compound for specific applications.

Properties

CAS No.

1187595-34-1

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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